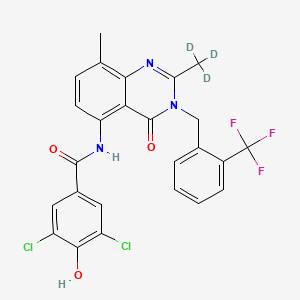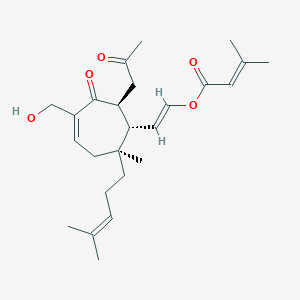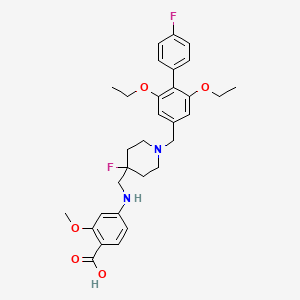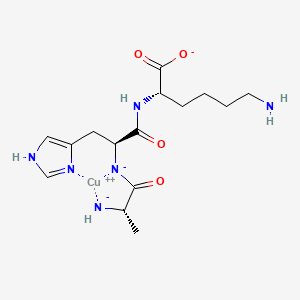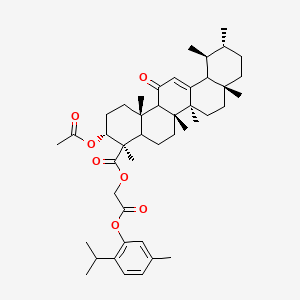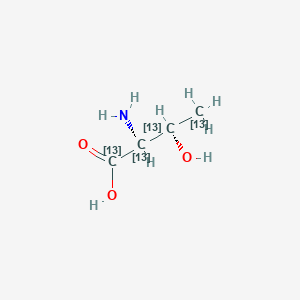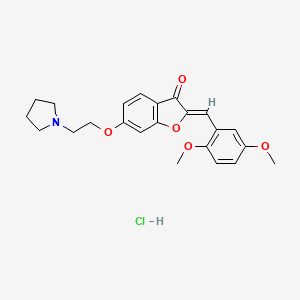
1-Bromoheptane-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromoheptane-d7, also known as n-Heptyl bromide-d7, is a deuterium-labeled derivative of 1-Bromoheptane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H8D7Br, and it has a molecular weight of 186.14 g/mol . Deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
準備方法
1-Bromoheptane-d7 can be synthesized through several methods. One common synthetic route involves the bromination of heptane-d7. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the terminal carbon atom .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of deuterated starting materials and specialized equipment to handle the isotopic labeling process. The purity and isotopic enrichment of the final product are critical factors in industrial production.
化学反応の分析
1-Bromoheptane-d7 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form heptene-d7. Reagents such as potassium tert-butoxide (KOtBu) are commonly used for this purpose.
Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions. For example, it can be reduced to heptane-d7 using reducing agents like lithium aluminum hydride (LiAlH4).
科学的研究の応用
1-Bromoheptane-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Deuterium-labeled compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: In pharmaceutical research, deuterium labeling helps in the study of drug metabolism and pharmacokinetics, providing insights into the behavior of drugs in the body.
作用機序
The mechanism of action of 1-Bromoheptane-d7 is primarily related to its role as a labeled compound in research. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track the compound and its derivatives through different chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the reactions being studied .
類似化合物との比較
1-Bromoheptane-d7 can be compared with other deuterium-labeled alkyl bromides, such as:
1-Bromohexane-d7: Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
1-Bromooctane-d7: Contains one more carbon atom, resulting in increased hydrophobicity and a higher boiling point.
1-Bromopentane-d7: Even shorter chain length, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms, which provide distinct advantages in tracing and studying chemical and biological processes .
特性
分子式 |
C7H15Br |
|---|---|
分子量 |
186.14 g/mol |
IUPAC名 |
7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2 |
InChIキー |
LSXKDWGTSHCFPP-NCKGIQLSSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCBr |
正規SMILES |
CCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
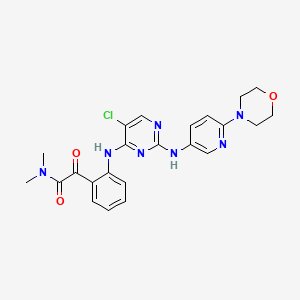
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
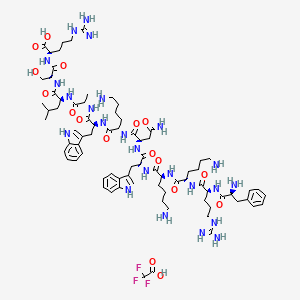
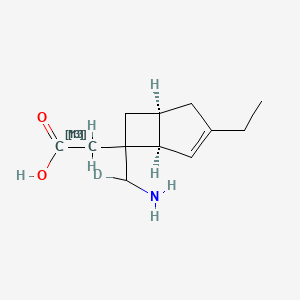
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
